

A Comparative Guide to the Kinase Selectivity of JNJ-3790339

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Compound of Interest

Compound Name: JNJ-3790339

Cat. No.: B12412595

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An Important Clarification on Compound Identity: Initial searches for the kinase cross-reactivity of "**JNJ-3790339**" may lead to confusion with a similarly named compound, JNJ-7706621. It is crucial to distinguish between these two molecules. JNJ-7706621 is a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. In contrast, **JNJ-3790339** is a potent and selective inhibitor of diacylglycerol kinase α (DGK α), an enzyme that plays a critical role in lipid signaling pathways. This guide will focus exclusively on the kinase selectivity of **JNJ-3790339**.

JNJ-3790339, an analog of Ritanserin, has been identified as a more selective inhibitor for DGK α compared to its parent compound. Its primary therapeutic potential lies in its ability to enhance T-cell activation by inhibiting DGK α , which acts as an immune checkpoint.^{[1][2]} This guide provides a comparative analysis of **JNJ-3790339**'s cross-reactivity with other DGK isoforms, supported by experimental data.

Data Presentation: Cross-Reactivity of JNJ-3790339 and Ritanserin with Diacylglycerol Kinase Isoforms

The following table summarizes the inhibitory activity of **JNJ-3790339** and its parent compound, Ritanserin, against various DGK isoforms. The data is extracted from studies identifying **JNJ-3790339** as a selective DGK α inhibitor.^[3]

Compound	Target Kinase	IC50	Comments
JNJ-3790339	DGK α	9.6 μ M[4]	Primary Target
DGK β	No significant inhibition at IC50 for DGK α [3]	Demonstrates high selectivity over DGK β	
DGK γ	No significant inhibition at IC50 for DGK α [3]	Demonstrates high selectivity over DGK γ	
DGK ζ	No significant inhibition at IC50 for DGK α [3]	Demonstrates high selectivity over DGK ζ	
Ritanserlin	DGK α	~15 μ M[5]	
DGK β	Significant inhibition at 50 μ M[3]	Less selective than JNJ-3790339	Parent compound, also inhibits other DGK isoforms
DGK γ	Significant inhibition at 50 μ M[3]	Less selective than JNJ-3790339	
DGK ζ	No significant inhibition[3]	Selective against this isoform	

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the determination of DGK α inhibition by **JNJ-3790339**.[\[3\]](#)

In Vitro DGK Kinase Assay

This assay measures the enzymatic activity of DGK isoforms and the inhibitory effects of compounds like **JNJ-3790339**.

- **Cell Lysate Preparation:** HEK-293T cells were transiently transfected with plasmids expressing individual DGK isoforms (α , β , γ , or ζ). After 48 hours, cells were lysed to obtain total protein containing the overexpressed kinase.
- **Liposome Preparation:** Liposomes containing the DGK substrate, 1,2-dioleoyl-sn-glycerol (DAG), and phosphatidylserine were prepared by sonication.
- **Kinase Reaction:**
 - A defined amount of cell lysate (e.g., 2.8 μ g for DGK α screening, 5 μ g for other DGK assays) was incubated with the prepared liposomes.
 - **JNJ-3790339** or a vehicle control (DMSO) was added to the reaction mixture.
 - The kinase reaction was initiated by adding 10 μ L of 10 mM ATP solution spiked with [γ - 32 P]-ATP.
 - The reaction was allowed to proceed for 20 minutes at 30°C.
- **Termination and Product Extraction:**
 - The reaction was stopped by the addition of 0.5 ml of methanol with 0.1 N HCl.
 - 1 ml of ethyl acetate was added, followed by 1 ml of 1 M MgCl₂ to facilitate phase separation.
 - The mixture was vortexed thoroughly, and the organic phase containing the 32 P-labeled phosphatidic acid (the product of the kinase reaction) was extracted.
- **Quantification:** The amount of incorporated [32 P] was measured using a scintillation counter to determine the enzymatic activity. The inhibitory effect of **JNJ-3790339** was calculated by comparing the activity in the presence of the inhibitor to the vehicle control.

Mandatory Visualization

Signaling Pathway of T-Cell Activation and DGK α Inhibition

The following diagram illustrates the role of DGK α in the T-cell activation signaling pathway and the effect of its inhibition by **JNJ-3790339**.

Caption: DGK α inhibition by **JNJ-3790339** preserves DAG levels, promoting T-cell activation pathways.

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